

Technical Guide: Physicochemical Properties of (R)-4-benzyl-2-hydroxymethylpiperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-4-benzyl-2-hydroxymethylpiperazine
Cat. No.:	B180634

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of the chiral compound **(R)-4-benzyl-2-hydroxymethylpiperazine**. Due to the limited availability of experimentally determined data in public literature for this specific enantiomer, this document focuses on its fundamental molecular attributes and provides standardized, detailed protocols for the experimental determination of its key physicochemical parameters. These methodologies are essential for researchers engaged in quality control, further development, or characterization of this and similar molecules.

Core Molecular Data

The fundamental molecular identity of **(R)-4-benzyl-2-hydroxymethylpiperazine** is established by its chemical formula and molecular weight.

Property	Value	Source
Chemical Formula	C ₁₂ H ₁₈ N ₂ O	
Molecular Weight	206.28 g/mol	
CAS Number	149715-46-8	

Physicochemical Parameters

Comprehensive experimental data for the following properties are not readily available in the cited literature. The subsequent sections outline the standard methodologies for their determination.

Property	Value	Method of Determination
Melting Point	Experimentally Undetermined	Capillary Method
Boiling Point	Experimentally Undetermined	Capillary Method / Distillation
Aqueous Solubility	Experimentally Undetermined	Shake-Flask Method
pKa	Experimentally Undetermined	Potentiometric Titration
LogP (Octanol/Water)	Experimentally Undetermined	RP-HPLC Method

Experimental Protocols

The following sections provide detailed protocols for the experimental determination of the primary physicochemical properties of **(R)-4-benzyl-2-hydroxymethylpiperazine**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[\[1\]](#)

Methodology:

- Sample Preparation: A small quantity of the crystalline **(R)-4-benzyl-2-hydroxymethylpiperazine** is finely powdered. The open end of a glass capillary tube is pressed into the powder and gently tapped on a hard surface to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[\[2\]](#)[\[3\]](#)
- Apparatus Setup: The prepared capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[4\]](#) This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital Mel-Temp apparatus).

- Measurement: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is reduced to 1-2°C per minute.[3]
- Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3] For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Capillary Method)

The boiling point provides information about the volatility of a liquid compound.[5][6]

Methodology:

- Sample Preparation: A small amount (a few milliliters) of liquid **(R)-4-benzyl-2-hydroxymethylpiperazine** is placed into a small test tube (fusion tube).[5][7]
- Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[7][8] The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[8]
- Measurement: The apparatus is heated slowly and uniformly. As the temperature rises, air trapped in the capillary tube will emerge as bubbles. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tip.[8]
- Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6] This occurs when the vapor pressure of the sample equals the external atmospheric pressure.[6]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9]

Methodology:

- Equilibration: An excess amount of solid **(R)-4-benzyl-2-hydroxymethylpiperazine** is added to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vessel.[10][11]
- Agitation: The mixture is agitated in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. [9][12]
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a low-binding filter).[10][11]
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[10]

pKa Determination (Potentiometric Titration)

As a piperazine derivative with two nitrogen atoms, the compound is expected to have two pKa values, which are critical for predicting its ionization state at different pH levels. Potentiometric titration is a precise method for this determination.[13][14]

Methodology:

- Solution Preparation: A precise amount of **(R)-4-benzyl-2-hydroxymethylpiperazine** is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility, to a known concentration (e.g., 1 mM).[13][15] The solution is made acidic (pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[16]
- Titration: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[15] The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH) added in small, precise increments.[16]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.[15]

- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of this curve. The pH at the half-equivalence point for each basic center corresponds to its pKa.[17]

LogP Determination (RP-HPLC Method)

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation of LogP.[18][19]

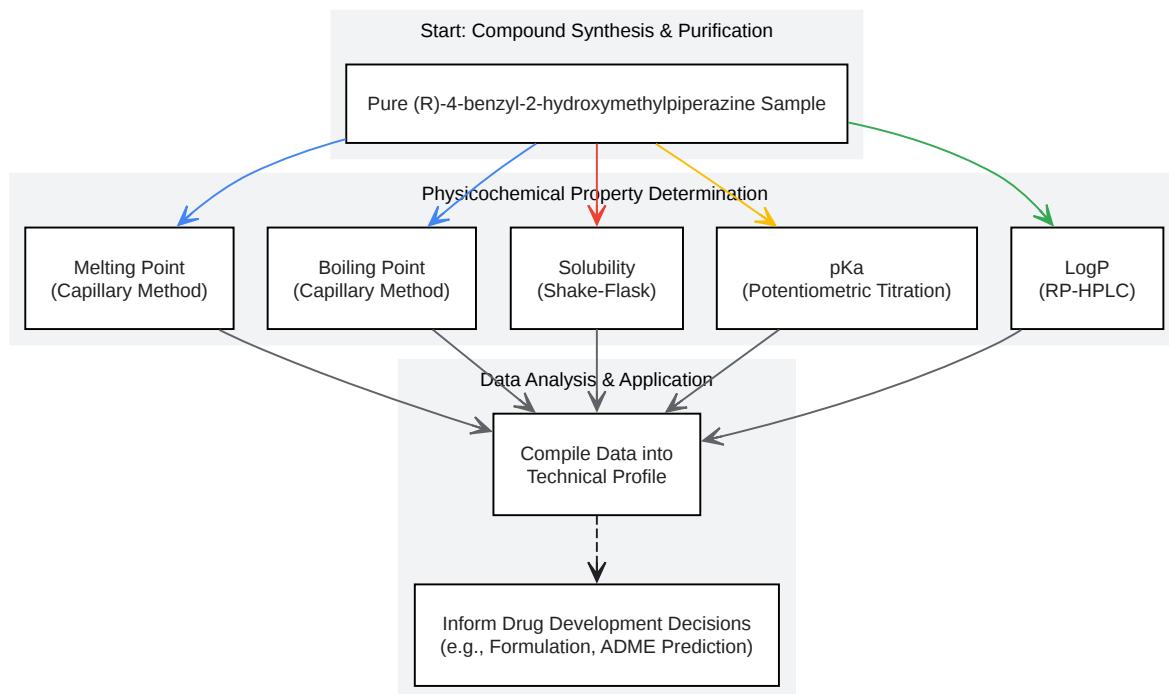
Methodology:

- System Setup: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
- Calibration: A set of reference compounds with known LogP values is injected into the HPLC system under isocratic conditions (constant mobile phase composition). The retention time (t_R) for each reference compound is measured.[18]
- Calculation of Capacity Factor (k'): The capacity factor for each reference compound is calculated using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the column dead time.
- Standard Curve Generation: A linear regression analysis is performed by plotting the logarithm of the capacity factor ($\log k'$) against the known LogP values of the reference compounds. This creates a calibration curve.[18]
- Sample Analysis: A solution of **(R)-4-benzyl-2-hydroxymethylpiperazine** is injected into the same HPLC system under identical conditions, and its retention time is measured.
- LogP Determination: The $\log k'$ for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.[18]

Visualized Workflows and Relationships

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the physicochemical properties of a novel compound like **(R)-4-benzyl-2-hydroxymethylpiperazine**.

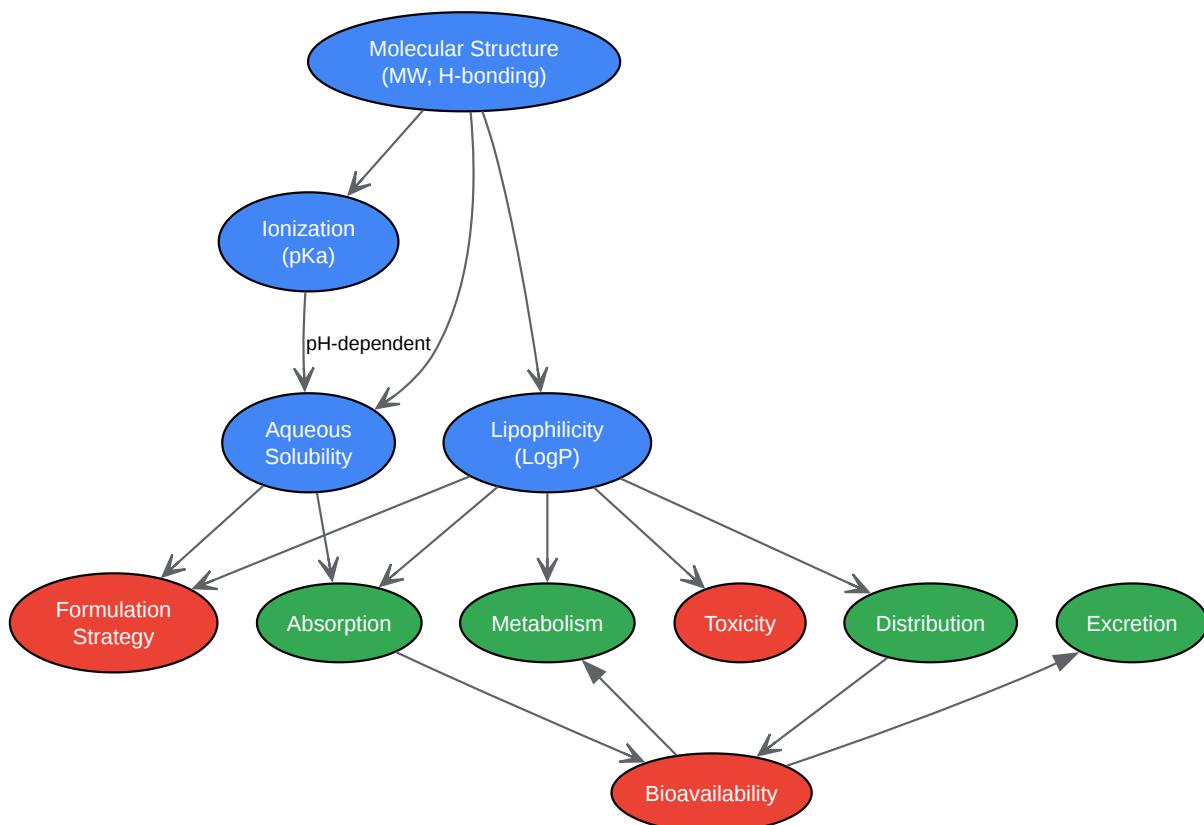


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Caption: Experimental workflow for physicochemical characterization.

Relationship of Physicochemical Properties in Drug Development

This diagram illustrates how fundamental physicochemical properties are interrelated and influence key aspects of the drug development process.



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Caption: Interrelation of physicochemical properties in drug development.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (R)-4-benzyl-2-hydroxymethylpiperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180634#physicochemical-properties-of-r-4-benzyl-2-hydroxymethylpiperazine>]

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